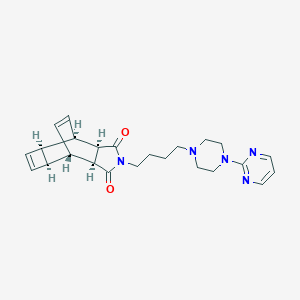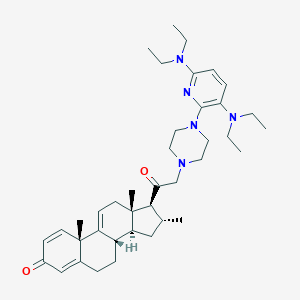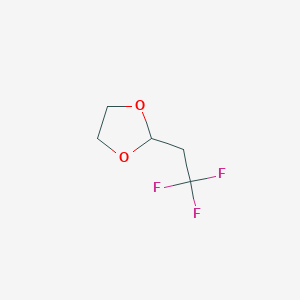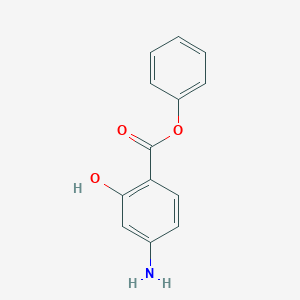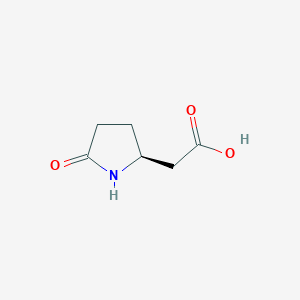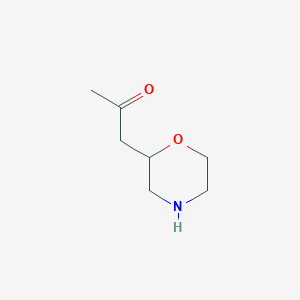
1-Morpholin-2-ylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholin-2-ylpropan-2-one, also known as MOP, is a chemical compound with the molecular formula C7H13NO2. It is a white crystalline substance that is commonly used in scientific research. MOP has been found to have various biochemical and physiological effects, making it a valuable tool for scientists in the field of pharmacology and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 1-Morpholin-2-ylpropan-2-one involves the inhibition of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain. This, in turn, leads to various biochemical and physiological effects such as increased mood, improved cognitive function, and reduced anxiety.
Effets Biochimiques Et Physiologiques
1-Morpholin-2-ylpropan-2-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to improved mood and cognitive function. 1-Morpholin-2-ylpropan-2-one has also been found to reduce anxiety and stress levels, making it a potential treatment for various anxiety disorders. Additionally, 1-Morpholin-2-ylpropan-2-one has been found to have antioxidant properties, which makes it a potential treatment for various oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Morpholin-2-ylpropan-2-one in lab experiments is its potency and selectivity. 1-Morpholin-2-ylpropan-2-one has been found to be a potent inhibitor of monoamine oxidase, making it a valuable tool for studying the role of neurotransmitters in various neurological disorders. Additionally, 1-Morpholin-2-ylpropan-2-one has been found to have a high degree of selectivity, which makes it a valuable tool for studying specific biological processes.
However, there are also some limitations to using 1-Morpholin-2-ylpropan-2-one in lab experiments. One of the main limitations is its potential toxicity. 1-Morpholin-2-ylpropan-2-one has been found to be toxic to some cell lines, which can limit its use in certain experiments. Additionally, the use of 1-Morpholin-2-ylpropan-2-one in animal studies can be challenging due to its rapid metabolism and short half-life.
Orientations Futures
There are several future directions for the use of 1-Morpholin-2-ylpropan-2-one in scientific research. One potential direction is the development of 1-Morpholin-2-ylpropan-2-one-based drugs for the treatment of various neurological disorders such as depression and anxiety. Additionally, 1-Morpholin-2-ylpropan-2-one can be used as a tool for studying the role of neurotransmitters in various other physiological processes such as appetite regulation and sleep-wake cycles. Furthermore, the development of more potent and selective inhibitors of monoamine oxidase based on the structure of 1-Morpholin-2-ylpropan-2-one can lead to the development of more effective treatments for various neurological disorders.
Conclusion:
In conclusion, 1-Morpholin-2-ylpropan-2-one is a valuable tool for scientific research due to its potency and selectivity. It has been extensively used in the field of pharmacology for studying the role of neurotransmitters in various neurological disorders. 1-Morpholin-2-ylpropan-2-one has various biochemical and physiological effects, making it a potential treatment for various disorders. However, its potential toxicity and short half-life can limit its use in certain experiments. There are several future directions for the use of 1-Morpholin-2-ylpropan-2-one in scientific research, including the development of 1-Morpholin-2-ylpropan-2-one-based drugs for the treatment of various neurological disorders and the development of more potent and selective inhibitors of monoamine oxidase.
Méthodes De Synthèse
1-Morpholin-2-ylpropan-2-one can be synthesized through a simple and efficient process that involves the reaction of morpholine with 2-bromoacetone. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
1-Morpholin-2-ylpropan-2-one has been extensively used in scientific research as a tool for studying various biological processes. One of the most common applications of 1-Morpholin-2-ylpropan-2-one is in the field of pharmacology, where it is used to study the effects of drugs on the central nervous system. 1-Morpholin-2-ylpropan-2-one has been found to be a potent inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This makes 1-Morpholin-2-ylpropan-2-one a valuable tool for studying the role of these neurotransmitters in various neurological disorders such as depression, anxiety, and Parkinson's disease.
Propriétés
Numéro CAS |
123420-26-8 |
|---|---|
Nom du produit |
1-Morpholin-2-ylpropan-2-one |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
1-morpholin-2-ylpropan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-7-5-8-2-3-10-7/h7-8H,2-5H2,1H3 |
Clé InChI |
NCUZKFFOBOGBMH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1CNCCO1 |
SMILES canonique |
CC(=O)CC1CNCCO1 |
Synonymes |
2-Propanone, 1-(2-morpholinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
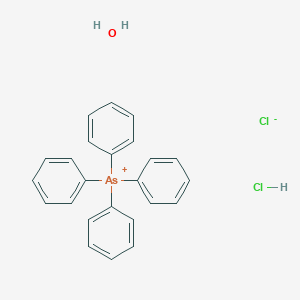
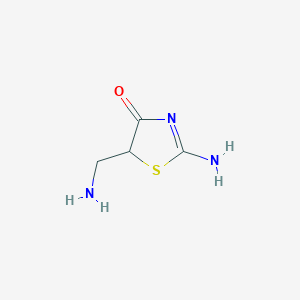
![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
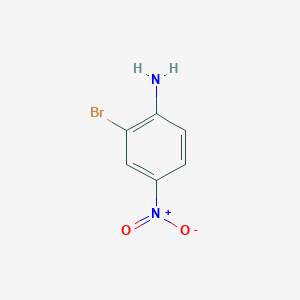
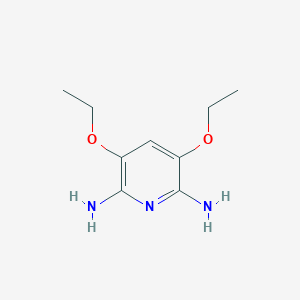
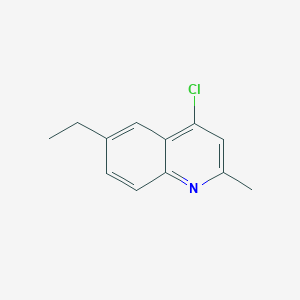
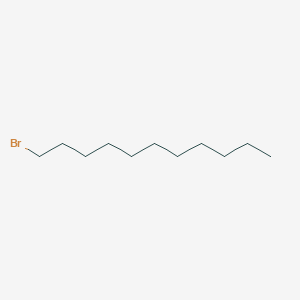
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
